

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol

structure and properties

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Compound of Interest

Compound Name: (1S,2R)-1,2-dihydrophenanthrene-1,2-diol

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An In-depth Technical Guide to **(1S,2R)-1,2-dihydrophenanthrene-1,2-diol**: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol is a key metabolite of phenanthrene, a ubiquitous polycyclic aromatic hydrocarbon (PAH). As an intermediate in the metabolic activation of phenanthrene, this dihydrodiol is of significant interest in the fields of toxicology, pharmacology, and drug development. Its formation, subsequent metabolic fate, and biological activities, particularly its role in the formation of DNA adducts, are critical areas of research for understanding the mechanisms of PAH-induced carcinogenesis. This technical guide provides a comprehensive overview of the structure, physicochemical properties, metabolic pathways, and known biological effects of **(1S,2R)-1,2-dihydrophenanthrene-1,2-diol**, supported by available quantitative data and experimental methodologies.

Introduction

Phenanthrene is a three-ring polycyclic aromatic hydrocarbon that is widespread in the environment due to both natural and anthropogenic activities. While phenanthrene itself is not considered a potent carcinogen, its metabolic activation in biological systems can lead to the

formation of reactive intermediates that can covalently bind to cellular macromolecules, including DNA, thereby initiating carcinogenic processes.^{[1][2][3]} The formation of dihydrodiol epoxides is a critical step in the metabolic activation of many PAHs.^{[1][4]} **(1S,2R)-1,2-dihydrophenanthrene-1,2-diol** is one of the dihydrodiol metabolites formed from phenanthrene. This guide will focus on the available technical information regarding its structure, properties, and biological significance.

Structure and Physicochemical Properties

The structure of **(1S,2R)-1,2-dihydrophenanthrene-1,2-diol** is characterized by a dihydrophenanthrene backbone with two hydroxyl groups at the C1 and C2 positions. The stereochemistry is defined as (1S,2R), indicating the specific spatial arrangement of the hydroxyl groups.

Table 1: Physicochemical Properties of Phenanthrene-1,2-dihydrodiol

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₂	General knowledge
Molecular Weight	212.24 g/mol	General knowledge
Appearance	Solid (presumed)	Inferred
Solubility	Soluble in organic solvents like DMSO	[1]

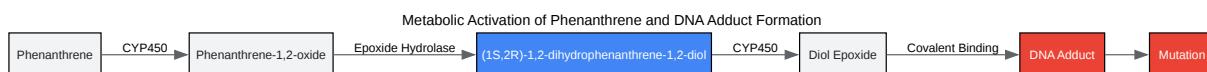
Metabolic Formation and Signaling Pathways

The metabolic activation of phenanthrene to its dihydrodiol metabolites is primarily carried out by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).^[5] The initial epoxidation of the phenanthrene double bond by CYP enzymes forms an arene oxide, which is then hydrolyzed by epoxide hydrolase to the corresponding trans-dihydrodiol. The enantiomeric composition of the resulting dihydrodiols can vary depending on the specific enzymes involved and the biological system.^[6]

The primary biological significance of **(1S,2R)-1,2-dihydrophenanthrene-1,2-diol** lies in its role as a precursor to diol epoxides, which are ultimate carcinogens. These highly reactive

molecules can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[1][2][3] While specific signaling pathways directly modulated by this particular dihydrodiol are not extensively documented, the parent compound, phenanthrene, and other PAHs are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of xenobiotic-metabolizing enzymes like CYP1A1 and CYP1B1.[7][8] The activation of AhR can lead to the induction of these enzymes, thereby influencing the metabolic fate of phenanthrene. Furthermore, some low molecular weight PAHs have been shown to induce inflammatory responses through the activation of PI3K/AKT and NF-κB signaling pathways.[9]

Diagram 1: Metabolic Activation of Phenanthrene and DNA Adduct Formation



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Caption: Metabolic pathway of phenanthrene to a DNA adduct.

Quantitative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the (1S,2R) isomer is not readily available in the reviewed literature, ¹H NMR data for a phenanthrene-1,2-dihydrodiol (stereochemistry not specified) has been reported.[1]

Table 2: ¹H NMR Data for Phenanthrene-1,2-dihydrodiol

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Assignment
8.17	d	8.6 Hz	Aromatic H
7.84	d	7.9 Hz	Aromatic H
7.79	d	8.3 Hz	Aromatic H
7.70	d	8.3 Hz	Aromatic H
7.48	d	7.6 Hz	Aromatic H
7.45	d	7.5 Hz	Aromatic H
7.20	d	10.2 Hz	Olefinic H
6.09	d	10.2 Hz	Olefinic H
5.53	s	-	OH
5.19	s	-	OH
4.65	s	-	CH-OH
4.28	s	-	CH-OH

Solvent: DMSO-d₆,

Frequency: 500 MHz

Experimental Protocols

Synthesis of Phenanthrene Dihydrodiols

A general and detailed experimental protocol for the enantioselective synthesis of **(1S,2R)-1,2-dihydrophenanthrene-1,2-diol** is not available in the public domain. However, general methods for the synthesis of trans-dihydrodiols from PAHs have been described.[10] These methods often involve the following key steps:

- Oxidation of the parent PAH: This is typically achieved using an oxidizing agent like osmium tetroxide to form a cis-diol, or through a multi-step process involving epoxidation followed by hydrolysis to yield a trans-diol.

- Stereoselective synthesis: For enantiomerically pure dihydrodiols, chiral catalysts or resolving agents are employed. The Sharpless asymmetric dihydroxylation is a well-known method for producing chiral diols from alkenes.[11]

A method for the synthesis of (−)-(1R,2R)-1,2-dihydrophenanthrene-1,2-diol has been developed, though the full detailed protocol is not provided in the available abstract.[12]

Diagram 2: General Workflow for Dihydrodiol Synthesis
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start -> oxidation; oxidation -> hydrolysis; hydrolysis -> purification; purification -> product; }
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